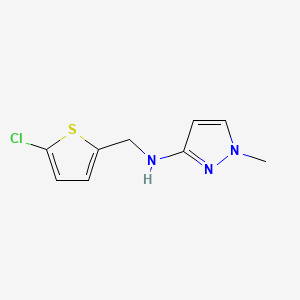
1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid, also known as NTPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTPTP is an organic compound that belongs to the class of pyrrolidine carboxylic acids. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 308.29 g/mol.
作用機序
The mechanism of action of 1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid involves the inhibition of the target enzymes by binding to their active sites. The binding of 1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid to the active site of hCA II, for example, results in the formation of a stable complex that prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This inhibition of hCA II activity can be exploited for the development of drugs for the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid are dependent on the target enzyme and the specific biological system in which it is being studied. Inhibition of hAChE and hBChE, for example, can result in the accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic activity and potentially resulting in improved cognitive function. Inhibition of hCA II, on the other hand, can result in the reduction of intraocular pressure and the inhibition of tumor growth.
実験室実験の利点と制限
1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for the target enzymes, which allows for the development of potent and specific inhibitors. Another advantage is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. One limitation is its potential toxicity, which can limit its use in certain biological systems. Another limitation is its limited solubility in some solvents, which can limit its use in certain experimental protocols.
将来の方向性
There are several future directions for the study of 1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid. One direction is the development of 1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid-based drugs for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer. Another direction is the study of the structure-activity relationship of 1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid and its analogs, which can provide insights into the design of more potent and selective inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can provide insights into its potential clinical applications.
合成法
1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid can be synthesized through several methods, including the reaction of 5-nitrothiophene-3-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and the resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been found to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II (hCA II), human acetylcholinesterase (hAChE), and human butyrylcholinesterase (hBChE). These enzymes are involved in various physiological processes and are potential targets for the development of drugs for the treatment of diseases such as Alzheimer's disease, glaucoma, and cancer.
特性
IUPAC Name |
1-(5-nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-9(6-4-8(12(16)17)18-5-6)11-3-1-2-7(11)10(14)15/h4-5,7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKNJJYTMXYLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitrothiophene-3-carbonyl)pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)
![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)



![2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid](/img/structure/B7574960.png)